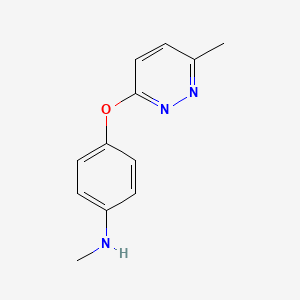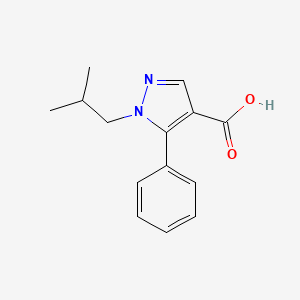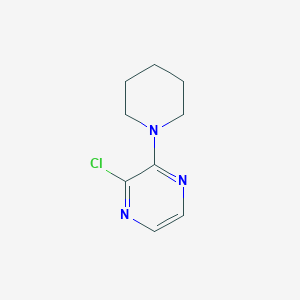
4-(2,2-Difluoroethoxy)iodobenzene
Overview
Description
Molecular Structure Analysis
The molecular formula of “4-(2,2-Difluoroethoxy)iodobenzene” is C8H7F2IO . It has a molecular weight of 284.04 . The structure includes an iodobenzene core with a difluoroethoxy group attached .Physical And Chemical Properties Analysis
“4-(2,2-Difluoroethoxy)iodobenzene” has a density of 1.8±0.1 g/cm3, a boiling point of 229.8±35.0 °C at 760 mmHg, and a refractive index of 1.541 . It also has a molar refractivity of 46.1±0.3 cm3 .Scientific Research Applications
Organic Synthesis
4-(2,2-Difluoroethoxy)iodobenzene: is a versatile reagent in organic synthesis. It is particularly useful in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, such as the Mizoroki–Heck reaction . This reaction is pivotal for constructing complex organic molecules, including pharmaceuticals and polymers.
Medicinal Chemistry
In medicinal chemistry, 4-(2,2-Difluoroethoxy)iodobenzene serves as a building block for the synthesis of various biologically active molecules. Its incorporation into drug candidates can improve their metabolic stability due to the presence of the difluoroethoxy group, which is resistant to metabolic degradation.
Material Science
This compound finds applications in material science, particularly in the development of organic electronic materials. The iodobenzene moiety can be used to introduce electron-rich or electron-deficient segments into conjugated polymers, affecting their electronic properties and thus their suitability for use in devices like organic photovoltaics.
Photodissociation Studies
4-(2,2-Difluoroethoxy)iodobenzene: is used in photodissociation studies to understand the effects of fluorination on the photostability of organic molecules. Research in this area contributes to the design of more stable compounds for use in various light-sensitive applications .
Antifungal Agents
The compound’s derivatives have been explored for their antifungal properties. For instance, its palladium complexes have shown activity against clinically important fungi such as Candida albicans and Cryptococcus neoformans, which could lead to new treatments for fungal infections .
Catalysis
In catalysis, 4-(2,2-Difluoroethoxy)iodobenzene is used to synthesize catalysts that facilitate various chemical reactions. These catalysts can be designed to be highly selective and efficient, reducing the need for harsh conditions and improving the sustainability of chemical processes .
Fluorinated Phosphazenes
The compound is also a precursor in the synthesis of fluorinated phosphazenes, which are used in high-performance polymers due to their thermal stability and resistance to solvents. These materials have potential applications in aerospace and electronics .
Advanced Imaging Techniques
Lastly, 4-(2,2-Difluoroethoxy)iodobenzene can be utilized in the development of contrast agents for advanced imaging techniques. Its ability to incorporate into target-specific molecules allows for enhanced imaging of biological tissues, aiding in diagnostics and research.
Safety and Hazards
properties
IUPAC Name |
1-(2,2-difluoroethoxy)-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2IO/c9-8(10)5-12-7-3-1-6(11)2-4-7/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZHKFFZUCQUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




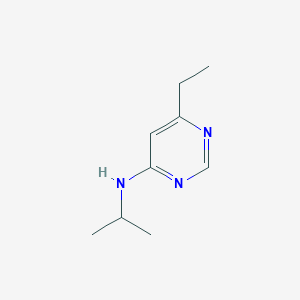
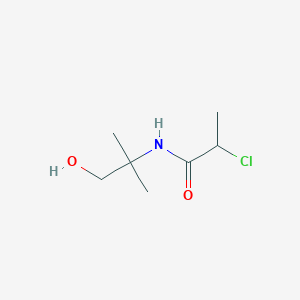




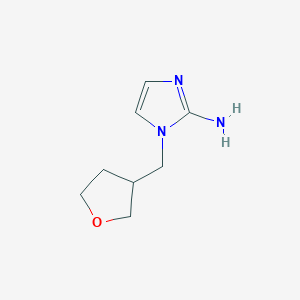
![[6-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B1427581.png)
![4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline](/img/structure/B1427584.png)
